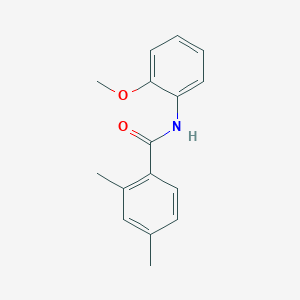

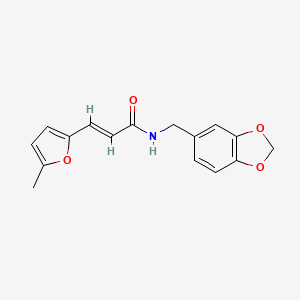

N-(2-methoxyphenyl)-2,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-2,4-dimethylbenzamide, also known as otilonium bromide, is a quaternary ammonium compound that belongs to the family of antispasmodic drugs. It is a synthetic derivative of diphenylacetic acid and is used to treat gastrointestinal disorders such as irritable bowel syndrome (IBS). Otilonium bromide acts by reducing the amplitude and frequency of intestinal contractions, thereby relieving the symptoms of IBS.

Mécanisme D'action

Otilonium bromide acts by blocking the L-type calcium channels in the smooth muscle cells of the intestine. This leads to a reduction in the influx of calcium ions into the cells, which in turn reduces the amplitude and frequency of intestinal contractions. Otilonium bromide also has a direct spasmolytic effect on the smooth muscle cells of the intestine.

Biochemical and Physiological Effects

Otilonium bromide has been shown to have minimal systemic absorption and is mainly distributed in the gastrointestinal tract. It has a half-life of approximately 12 hours and is metabolized in the liver. Otilonium bromide is excreted in the feces and urine. Otilonium bromide has no significant effect on the cardiovascular system, respiratory system, or central nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

Otilonium bromide has several advantages for lab experiments. It has a well-defined mechanism of action and is highly selective for the L-type calcium channels in the smooth muscle cells of the intestine. Otilonium bromide is also highly soluble in water, which makes it easy to prepare solutions for in vitro experiments. However, N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide has some limitations for lab experiments. It has low oral bioavailability and is mainly distributed in the gastrointestinal tract, which makes it difficult to study its systemic effects. In addition, N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide has a short half-life, which may limit its use in long-term experiments.

Orientations Futures

There are several future directions for the study of N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide. One direction is to investigate its efficacy in treating other gastrointestinal disorders such as inflammatory bowel disease and gastroesophageal reflux disease. Another direction is to study the long-term effects of N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide on the gastrointestinal tract and other organ systems. In addition, further research is needed to elucidate the molecular mechanisms underlying the spasmolytic effect of N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide.

Méthodes De Synthèse

Otilonium bromide can be synthesized by reacting 2,4-dimethylbenzoyl chloride with 2-methoxyaniline in the presence of a base such as sodium carbonate. The resulting product is then reacted with methyl bromide to form N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide. The purity of the final product can be improved by recrystallization from an appropriate solvent.

Applications De Recherche Scientifique

Otilonium bromide has been extensively studied for its efficacy in treating IBS. Several clinical trials have shown that N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide can significantly reduce the symptoms of IBS such as abdominal pain, bloating, and diarrhea. In addition, N-(2-methoxyphenyl)-2,4-dimethylbenzamide bromide has been shown to improve the quality of life of IBS patients. Otilonium bromide has also been studied for its efficacy in treating other gastrointestinal disorders such as functional dyspepsia and non-ulcer dyspepsia.

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-8-9-13(12(2)10-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBZNCGSOSRISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359236 |

Source

|

| Record name | STK281727 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2,4-dimethylbenzamide | |

CAS RN |

676155-08-1 |

Source

|

| Record name | STK281727 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)

![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)

![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)